

Comparative Metabolomics of Jasmonate Pathway Intermediates: A Guide for Researchers

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Compound of Interest

Compound Name: 3-Oxo-OPC6-CoA

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of jasmonate pathway intermediates, supported by experimental data and detailed methodologies.

The jasmonate signaling pathway plays a critical role in plant defense against herbivores and pathogens, as well as in various developmental processes. Understanding the intricate regulation of this pathway requires precise quantification of its key intermediates. This guide offers a comparative overview of these metabolites, details a robust analytical methodology, and provides sample data to illustrate the insights that can be gained from such analyses.

Data Presentation: Quantitative Comparison of Jasmonate Intermediates

The following table summarizes the levels of key jasmonate pathway intermediates in wild-type (*Oryza sativa* cv. Nipponbare) and a mutant deficient in the synthesis of 12-oxo-phytodienoic acid (OPDA), a crucial precursor in the pathway. The data highlights the significant impact of genetic mutations on the accumulation of these signaling molecules.

Metabolite	Genotype	Treatment	Concentration (ng/g FW) ± SE
12-oxo-phytodienoic acid (OPDA)	Wild-Type	Control	15.2 ± 2.1
	Wild-Type	Salinity Stress	45.7 ± 5.3
	cpm2 (OPDA-deficient mutant)	Control	2.1 ± 0.4
cpm2 (OPDA-deficient mutant)	Salinity Stress	3.5 ± 0.6	
Jasmonic Acid (JA)	Wild-Type	Control	8.3 ± 1.2
	Wild-Type	Salinity Stress	25.1 ± 3.4
	cpm2 (OPDA-deficient mutant)	Control	2.5 ± 0.5
cpm2 (OPDA-deficient mutant)	Salinity Stress	4.1 ± 0.8	
JA-isoleucine (JA-Ile)	Wild-Type	Control	1.2 ± 0.3
	Wild-Type	Salinity Stress	8.9 ± 1.5
	cpm2 (OPDA-deficient mutant)	Control	0.3 ± 0.1
cpm2 (OPDA-deficient mutant)	Salinity Stress	0.7 ± 0.2	

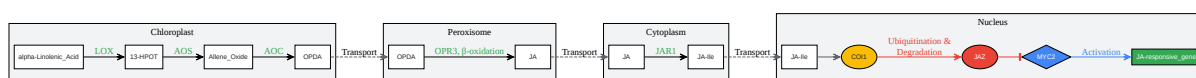
Data adapted from a study on salt stress in OPDA-deficient rice mutants.[\[1\]](#)

Jasmonate Biosynthesis and Signaling Pathway

The biosynthesis of jasmonates is initiated in the chloroplast and completed in the peroxisome. The pathway begins with the release of α -linolenic acid from chloroplast membranes. A series of enzymatic reactions converts α -linolenic acid into 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where it undergoes reduction and three cycles of β -

oxidation to yield jasmonic acid (JA).[2][3][4] In the cytoplasm, JA can be conjugated to amino acids, such as isoleucine, to form the biologically active jasmonoyl-L-isoleucine (JA-Ile).[2][5]

JA-Ile acts as a ligand that binds to the receptor CORONATINE INSENSITIVE 1 (COI1), an F-box protein.[2][5] This binding event leads to the ubiquitination and subsequent degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins by the 26S proteasome.[2][5] The degradation of JAZ proteins releases transcription factors, such as MYC2, allowing them to activate the expression of jasmonate-responsive genes.[5]



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Jasmonate Biosynthesis and Signaling Pathway

Experimental Protocols

Protocol: Quantification of Jasmonates by UPLC-MS/MS

This protocol outlines a method for the sensitive and high-throughput quantification of jasmonates in plant tissues using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[6][7]

1. Sample Preparation:

- Harvest approximately 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
- Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

- To the frozen powder, add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) containing a mixture of deuterated internal standards (e.g., d5-JA, d6-JA-Ile).
- Vortex thoroughly and incubate at -20°C for 1 hour.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant for solid-phase extraction (SPE).

2. Solid-Phase Extraction (SPE):

- Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.
- Load the supernatant onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 5% ammonium hydroxide to remove interfering substances.
- Elute the jasmonates with 1 mL of 1% formic acid in methanol.
- Evaporate the eluate to dryness under a stream of nitrogen gas.
- Reconstitute the dried extract in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

3. UPLC-MS/MS Analysis:

- UPLC System: A high-pressure gradient UPLC system.
- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate the target analytes (e.g., 5% B to 95% B over 10 minutes).
- Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

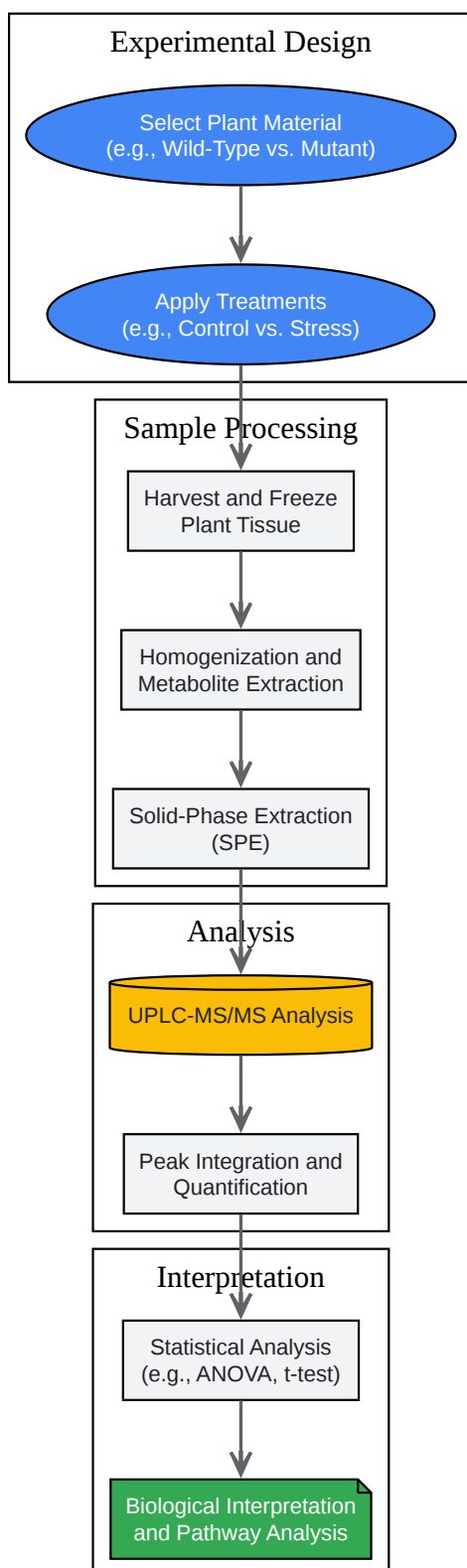
- Ionization Mode: Negative ion mode for acidic jasmonates (JA, OPDA) and positive ion mode for amino acid conjugates (JA-Ile).
- Data Acquisition: Multiple Reaction Monitoring (MRM) mode using specific precursor-to-product ion transitions for each analyte and internal standard.

4. Data Analysis:

- Quantify the endogenous jasmonates by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve generated with authentic standards.

Experimental Workflow

The following diagram illustrates the key steps in a comparative metabolomics study of jasmonate pathway intermediates.



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Comparative Metabolomics Workflow

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